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Compound Name:
1-Acetyl-5-bromo-1H-indol-3-yl

acetate

Cat. No.: B146098 Get Quote

An In-Depth Technical Guide to 1-Acetyl-5-
bromo-1H-indol-3-yl acetate
This guide provides a comprehensive technical overview of 1-Acetyl-5-bromo-1H-indol-3-yl
acetate, a key intermediate in synthetic organic chemistry and a valuable tool in the

development of novel therapeutic agents and diagnostic substrates. This document is intended

for researchers, scientists, and professionals in the field of drug development and biochemical

research, offering in-depth insights into its physical and chemical characteristics, synthesis, and

applications.

Introduction: A Versatile Indole Derivative
1-Acetyl-5-bromo-1H-indol-3-yl acetate, also known by synonyms such as 5-Bromoindoxyl

diacetate, is a halogenated and acetylated indole derivative. The indole scaffold is a privileged

structure in medicinal chemistry, appearing in a vast array of biologically active compounds.

The presence of a bromine atom at the 5-position and acetyl groups on both the indole nitrogen

and the 3-hydroxyl group significantly influences the molecule's reactivity and potential for

further functionalization. This strategic substitution makes it a valuable building block for

creating more complex molecules, particularly in the synthesis of potential anti-cancer and

antimicrobial agents.[1][2] Furthermore, its structural similarity to other indoxyl esters suggests

its potential utility as a chromogenic substrate for various enzymatic assays.
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Physicochemical and Spectroscopic Characteristics
A thorough understanding of the physical and chemical properties of a compound is

fundamental to its application in research and development. The key characteristics of 1-
Acetyl-5-bromo-1H-indol-3-yl acetate are summarized in the table below.

Physical and Chemical Properties
Property Value Source(s)

Molecular Formula C₁₂H₁₀BrNO₃ [3][4]

Molecular Weight 296.12 g/mol [3][4]

CAS Number 33588-54-4 [3][4]

Appearance Light yellow or cream solid [3]

Melting Point 125-128 °C [3]

Boiling Point 395.7 °C at 760 mmHg [3]

Density 1.54 g/cm³ [3]

Solubility Soluble in organic solvents.

Flash Point 193.1 °C [3]

XLogP3 2.3 [3]

Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and confirmation of purity for

any chemical compound. While detailed spectral data with assigned peaks are not readily

available in public databases, the expected spectroscopic signatures can be inferred from the

structure, and available mass spectrometry data provides key information.

Mass Spectrometry (Electron Ionization): The mass spectrum provides crucial information for

confirming the molecular weight and elemental composition. The presence of bromine is readily

identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Key Fragments (m/z): 211, 213.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific chemical shift values

require experimental determination, the expected ¹H and ¹³C NMR spectra would show distinct

signals corresponding to the aromatic protons of the indole ring, the two acetyl methyl groups,

and the various quaternary carbons. The coupling patterns of the aromatic protons would be

indicative of the substitution pattern on the benzene ring portion of the indole.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption

bands for the functional groups present in the molecule. Key expected vibrational frequencies

include:

Strong C=O stretching vibrations for the N-acetyl and O-acetyl carbonyl groups.

C-N stretching vibrations within the indole ring.

C-O stretching for the acetate group.

Aromatic C-H and C=C stretching and bending vibrations.

Synthesis and Reactivity
The synthesis of 1-Acetyl-5-bromo-1H-indol-3-yl acetate can be approached through several

routes, reflecting its utility as a synthetic intermediate. The choice of a particular synthetic

pathway often depends on the availability of starting materials, desired scale, and purity

requirements.

Synthetic Pathways
Two primary synthetic strategies have been described for this class of compounds. The logical

flow for these syntheses can be visualized as follows:
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Pathway 1: From 2-Chlorobenzoic Acids

Pathway 2: From Indoxyl

Substituted
2-Chlorobenzoic Acid 2-[(Carboxymethyl)amino]benzoic Acid Derivative

Glycine, K₂CO₃, Cu
DMF 1-Acetyl-1H-indol-3-yl

Acetate Derivative

Acetic Anhydride,
Sodium Acetate

Indoxyl 5-Bromoindoxyl

Cuprous Bromide,
Acetic Acid 1-Acetyl-5-bromo-1H-indol-3-yl acetateAcetic Anhydride
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Caption: Synthetic routes to 1-Acetyl-1H-indol-3-yl acetate derivatives.

Pathway 1: From 2-Chlorobenzoic Acids This is a versatile, multi-step synthesis that allows for

the introduction of various substituents on the indole ring.[5]

Step 1: N-Alkylation: A substituted 2-chlorobenzoic acid is condensed with glycine in the

presence of a copper catalyst and a base like potassium carbonate in a solvent such as

DMF. This step forms the corresponding 2-[(carboxymethyl)amino]benzoic acid derivative.

Step 2: Cyclodecarboxylation and Acetylation: The intermediate from step 1 undergoes a

Rössing cyclodecarboxylation reaction when heated at reflux with acetic anhydride and

sodium acetate. This single step achieves the cyclization to form the indole ring,

decarboxylation, and acetylation of both the indole nitrogen and the 3-hydroxyl group to yield

the final product.[5]

Pathway 2: Direct Synthesis from Indoxyl A more direct, though less detailed in the literature,

approach starts from indoxyl.

Step 1: Bromination: Indoxyl is reacted with a brominating agent, such as cuprous bromide in

acetic acid, to introduce the bromine atom at the 5-position.
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Step 2: Diacetylation: The resulting 5-bromoindoxyl is then treated with acetic anhydride to

acetylate both the nitrogen and the hydroxyl group, affording 1-Acetyl-5-bromo-1H-indol-3-
yl acetate.

Experimental Protocol: General Procedure for Synthesis
from 2-[(Carboxymethyl)amino]benzoic Acids
The following is a representative protocol for the synthesis of 1-acetyl-1H-indol-3-yl acetate

derivatives, which can be adapted for the bromo-substituted target molecule.

Reaction Setup: A mixture of the appropriate 2-[(carboxymethyl)amino]benzoic acid (8.36

mmol), acetic anhydride (12.8 mL), and dry sodium acetate (32.06 mmol) is placed in a

round-bottom flask equipped with a reflux condenser.[5]

Reaction: The mixture is heated to reflux. The reaction progress can be monitored by

observing the cessation of gas evolution.[5]

Work-up: While still hot, the reaction mixture is carefully poured into a beaker and allowed to

cool to 0 °C overnight. The resulting precipitate is collected by filtration.[5]

Purification: The collected solid is then stirred in ice-cold water for 1 hour, re-collected by

filtration, and dried under vacuum to yield the final product.[5]

Applications in Research and Development
The utility of 1-Acetyl-5-bromo-1H-indol-3-yl acetate stems from its identity as a

functionalized indole, making it a valuable precursor in several areas of chemical and biological

research.

Intermediate in Medicinal Chemistry
The primary application of this compound is as a versatile intermediate in the synthesis of more

complex molecules with potential therapeutic value.[1][2] The presence of the bromine atom

provides a handle for further chemical transformations, such as cross-coupling reactions,

allowing for the introduction of diverse functional groups to explore structure-activity

relationships. The indole core itself is a key pharmacophore, and derivatives of this compound

are investigated for a range of biological activities, including as anti-cancer agents.[1][2]
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Potential as a Chromogenic Substrate
Indoxyl acetates are a well-known class of chromogenic substrates for the detection of

esterase activity. Upon enzymatic hydrolysis of the acetate group, the resulting indoxyl

derivative can undergo oxidation to form a colored indigo dye. While specific applications of 1-
Acetyl-5-bromo-1H-indol-3-yl acetate in this context are not extensively documented, its

structural features suggest it could be a substrate for certain esterases, with the bromo-

substituent potentially modulating the color or properties of the resulting dye.

The general workflow for such an application can be visualized as follows:

1-Acetyl-5-bromo-1H-indol-3-yl acetate
(Colorless)

5-Bromoindoxyl
(Unstable)

Hydrolysis

Esterase

5,5'-Dibromoindigo
(Colored Precipitate)

Oxidative Dimerization

Oxygen
(from air)

Click to download full resolution via product page

Caption: Proposed mechanism for the chromogenic detection of esterase activity.

Safety and Handling
For any chemical compound, adherence to appropriate safety protocols is paramount. The

available safety data for 1-Acetyl-5-bromo-1H-indol-3-yl acetate indicates that it should be

handled with standard laboratory precautions.
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Safety Statement: S24/25: Avoid contact with skin and eyes.

It is recommended to use personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat, when handling this compound. Work should be conducted in a well-

ventilated area or a fume hood.

Conclusion
1-Acetyl-5-bromo-1H-indol-3-yl acetate is a chemical compound of significant interest to the

scientific community, particularly those engaged in synthetic organic chemistry and drug

discovery. Its well-defined physical properties, coupled with its versatile reactivity, make it a

valuable building block for the creation of novel, complex molecules. While detailed

spectroscopic data requires further dissemination, the established synthetic routes provide a

clear pathway for its preparation. As research into indole-based therapeutics continues to

expand, the importance of key intermediates like 1-Acetyl-5-bromo-1H-indol-3-yl acetate is

set to grow, paving the way for future innovations in medicine and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b146098#key-physical-characteristics-of-1-acetyl-5-
bromo-1h-indol-3-yl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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